

A Technical Guide to the Spectroscopic Characterization of 7-Hydroxybenzofuran-4-carbaldehyde

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Compound of Interest

Compound Name: 7-Hydroxybenzofuran-4-carbaldehyde

Cat. No.: B8637803

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **7-Hydroxybenzofuran-4-carbaldehyde**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of directly published experimental data for this specific isomer, this document presents predicted spectroscopic values based on the analysis of structurally related compounds. It also outlines comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, essential for the structural elucidation and characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **7-Hydroxybenzofuran-4-carbaldehyde**. These predictions are derived from established chemical shift and fragmentation patterns observed in analogous benzofuran and aromatic aldehyde derivatives.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment	Predicted Coupling Constants (J, Hz)
~10.0 - 10.5	s	1H	Aldehyde proton (-CHO)	-
~9.0 - 10.0	s (broad)	1H	Hydroxyl proton (-OH)	-
~7.6 - 7.8	d	1H	H-5	$J \approx 8.0-9.0$
~7.0 - 7.2	d	1H	H-6	$J \approx 8.0-9.0$
~7.5 - 7.7	d	1H	H-2	$J \approx 2.0-3.0$
~6.8 - 7.0	d	1H	H-3	$J \approx 2.0-3.0$

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ , ppm)	Carbon Assignment
~190 - 195	-CHO
~155 - 160	C-7
~145 - 150	C-8a
~130 - 135	C-3a
~125 - 130	C-5
~120 - 125	C-4
~115 - 120	C-6
~110 - 115	C-3
~105 - 110	C-2

Table 3: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200 - 3400	Broad, Strong	O-H stretch (phenolic)
2800 - 2900, 2700-2800	Medium, Sharp	C-H stretch (aldehyde)
1680 - 1700	Strong, Sharp	C=O stretch (aromatic aldehyde)
1580 - 1620	Medium to Strong	C=C stretch (aromatic)
1450 - 1550	Medium	C=C stretch (aromatic and furan ring)
1200 - 1300	Strong	C-O stretch (phenol)
1000 - 1100	Medium	C-O-C stretch (furan)
800 - 900	Strong	C-H out-of-plane bend (aromatic)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Interpretation
162	[M] ⁺ (Molecular Ion)
161	[M-H] ⁺
133	[M-CHO] ⁺
105	[M-CHO-CO] ⁺

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of **7-Hydroxybenzofuran-4-carbaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Accurately weigh 5-10 mg of the solid sample for ^1H NMR and 20-50 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean vial. Ensure the chosen solvent does not have signals that would overlap with key analyte resonances.[\[1\]](#)
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[\[2\]](#)
- Cap the NMR tube and ensure the liquid height is approximately 4-5 cm.[\[1\]](#)

Data Acquisition:

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution.
- Acquire the ^1H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
- Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ^{13}C .

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

- Ensure the ATR crystal (typically diamond or germanium) is clean.[3]
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[4]

Data Acquisition:

- Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm^{-1} .

Data Processing:

- The software will automatically perform a background correction.
- Identify the characteristic absorption bands and correlate them to the functional groups present in **7-Hydroxybenzofuran-4-carbaldehyde**. Key absorptions to note are the O-H stretch, the aldehydic C-H stretches, and the C=O stretch.[5]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Sample Introduction:

- The sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
- For direct insertion, a small amount of the sample is placed in a capillary tube at the end of the probe.
- The probe is inserted into the ion source, and the sample is vaporized by heating.

Ionization and Analysis:

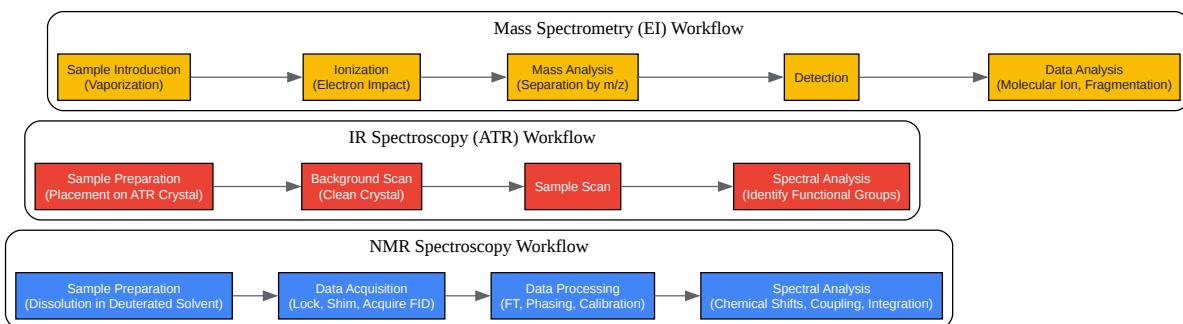
- In the EI source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6][7]
- The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- A detector records the abundance of each ion.

Data Processing:

- The resulting mass spectrum is a plot of relative ion abundance versus m/z.
- Identify the molecular ion peak ($[M]^+$) to confirm the molecular weight of the compound.
- Analyze the fragmentation pattern to gain further structural information. Common fragmentations for this molecule would include the loss of a hydrogen radical ($[M-H]^+$) and the loss of the formyl group ($[M-CHO]^+$).[8]

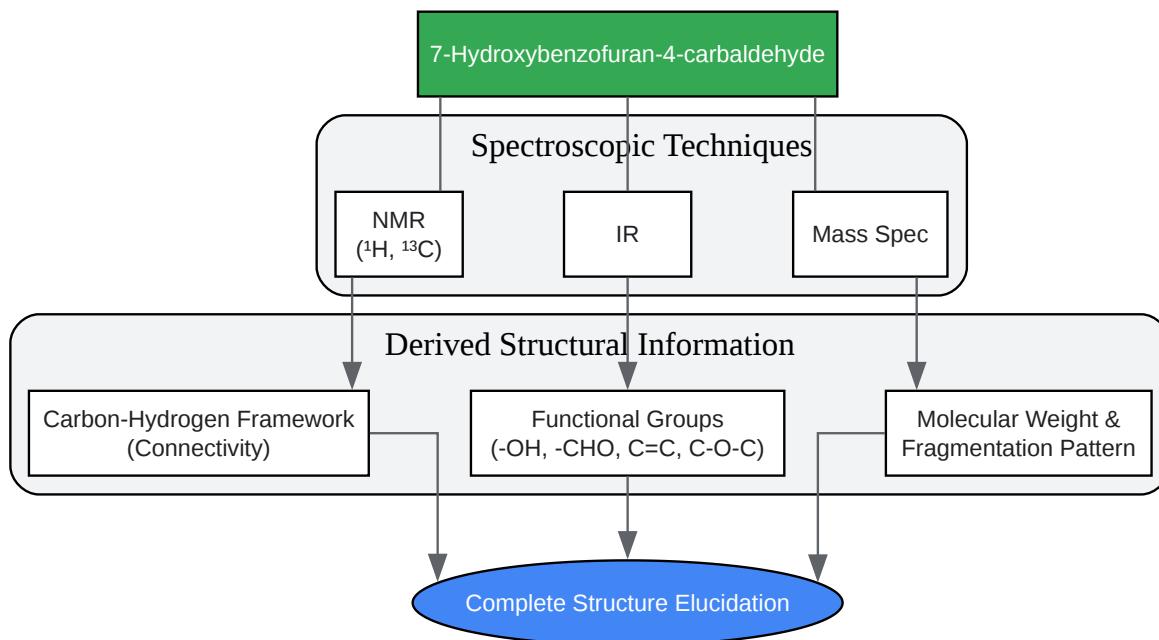
Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.



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Caption: General workflows for NMR, IR, and Mass Spectrometry analysis.



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Caption: Logical relationship of spectroscopic data to structure elucidation.

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